Synthetic Utility as a Liquid Crystal Intermediate Compared to 5-Tert-Butyl-2-Hydroxybenzaldehyde
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is explicitly claimed as a key intermediate in the synthesis of liquid crystalline compounds within the general formula of U.S. Patent 6,811,832 B2, whereas its hydroxy analog (5-tert-butyl-2-hydroxybenzaldehyde) is not a direct substitute in these specific structures due to the requirement for a protected oxygen atom for subsequent ether or ester formation [1]. The patent's general formula requires an ortho-substituted benzaldehyde where the substituent is a protected oxygen.
| Evidence Dimension | Claimed Utility in Patent Formula |
|---|---|
| Target Compound Data | Falls within the scope of claimed ortho-substituted benzaldehydes of formula (I) in U.S. Patent 6,811,832 B2 [1]. |
| Comparator Or Baseline | 5-tert-butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) |
| Quantified Difference | The target compound contains a benzyl protecting group, making it suitable for the patented synthesis, whereas the hydroxy analog contains a free -OH group, which is not covered by the specific formula (I) for these liquid crystal intermediates. |
| Conditions | Patent literature analysis (U.S. Patent 6,811,832 B2) |
Why This Matters
For research programs developing specific liquid crystal materials based on this patent family, procurement of the protected benzaldehyde is mandatory; the deprotected analog would lead to unwanted side reactions or a different final product.
- [1] Wingen, R., & Schmidt, W. (2004). U.S. Patent No. US 6,811,832 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
